
1,4-Diethynyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethynyl-2-nitrobenzene is an organic compound with the molecular formula C10H5NO2 It is characterized by the presence of two ethynyl groups and a nitro group attached to a benzene ring
Preparation Methods
1,4-Diethynyl-2-nitrobenzene can be synthesized through several methods. One common synthetic route involves heating 2-nitro-1,4-bis(1,3,3-trimethylindolin-2-ylideneacetyl)benzene with phosphorus oxychloride (POCl3), followed by treatment with an aqueous solution of sodium hydroxide (NaOH) . This method yields 2-nitro-1,4-diethynylbenzene as the final product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4-Diethynyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta positions relative to itself. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and catalysts like palladium on carbon (Pd/C) for reduction.
Scientific Research Applications
1,4-Diethynyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1,4-diethynyl-2-nitrobenzene exerts its effects depends on the specific reaction or application. For example, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethynyl groups can participate in click chemistry reactions, forming stable triazole linkages with azides. These interactions can affect molecular targets and pathways, leading to various biological effects .
Comparison with Similar Compounds
1,4-Diethynyl-2-nitrobenzene can be compared with other similar compounds, such as:
1,4-Diethynylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,4-Dinitrobenzene: Contains two nitro groups, which significantly alter its chemical reactivity and biological activity.
2,5-Diethynyl-1,4-dinitrobenzene: Contains additional nitro groups, leading to different reactivity and potential applications. The presence of both ethynyl and nitro groups in this compound makes it unique, providing a balance of reactivity and stability that is useful in various research applications.
Properties
CAS No. |
113639-27-3 |
|---|---|
Molecular Formula |
C10H5NO2 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
1,4-diethynyl-2-nitrobenzene |
InChI |
InChI=1S/C10H5NO2/c1-3-8-5-6-9(4-2)10(7-8)11(12)13/h1-2,5-7H |
InChI Key |
CWBMRLUVZIIYHK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C#C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


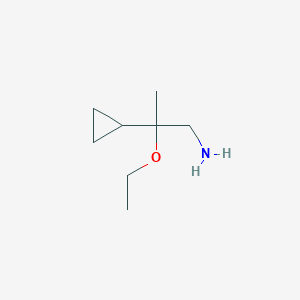
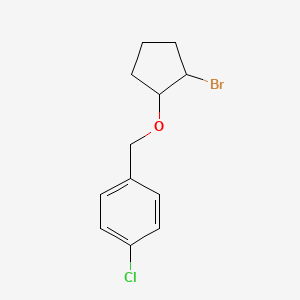
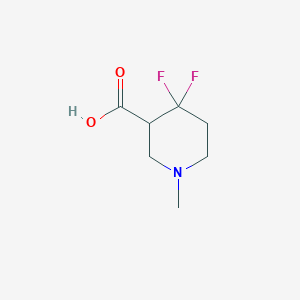
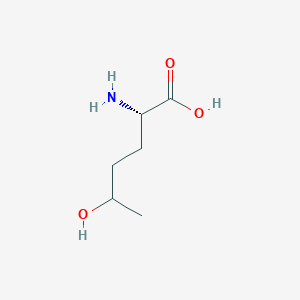
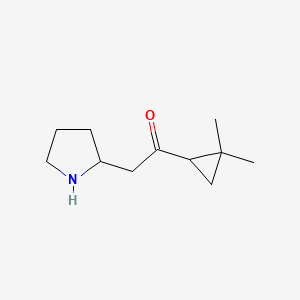
![4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine](/img/structure/B13076415.png)
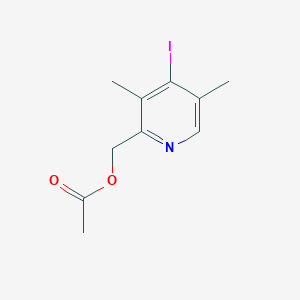
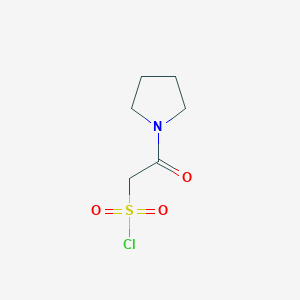

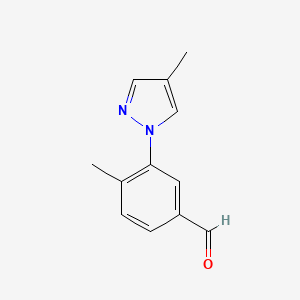
![2-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13076448.png)

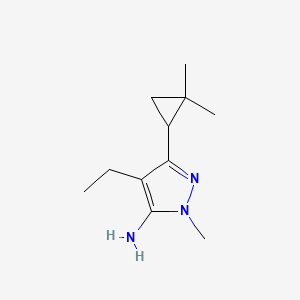
![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)
